

The Evolution of LGALS13: A Primate-Specific Galectin at the Maternal-Fetal Interface

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The evolution of pregnancy in primates, particularly the development of long gestation periods and invasive hemochorial placentation, necessitated the emergence of novel molecular mechanisms to establish and maintain maternal-fetal immune tolerance. This technical guide delves into the evolutionary history of Galectin-13 (LGALS13), a key player in this process. LGALS13 is a member of a primate-specific cluster of galectin genes located on chromosome 19, which arose through gene duplication and rearrangement events. This guide provides a comprehensive overview of the evolutionary trajectory of LGALS13, its functional significance in primate reproduction, and detailed experimental protocols for its study. Quantitative data on its selective pressures and expression are presented in structured tables, and key molecular and experimental workflows are visualized using Graphviz diagrams. This document serves as a critical resource for researchers in reproductive biology, immunology, and drug development seeking to understand the unique adaptations of primate pregnancy.

Introduction

The establishment of a successful pregnancy in eutherian mammals, especially in species with deep placentation like anthropoid primates, presents a significant immunological challenge: the maternal immune system must tolerate the semi-allogeneic fetus for an extended period. Galectins, a family of β -galactoside-binding proteins, have emerged as crucial regulators of immune responses at the maternal-fetal interface.[1][2]

A significant evolutionary innovation in anthropoid primates was the emergence of a cluster of galectin genes on chromosome 19.[1][3] This cluster, which includes LGALS13, LGALS14, and LGALS16, appears to be exclusive to this primate suborder and is characterized by placenta-specific expression.[1][3] The evolution of this gene cluster is intimately linked with the long gestations and large brains that are hallmarks of anthropoid primates.[1]

LGALS13, also known as Placental Protein 13 (**PP13**), is a standout member of this cluster. It is predominantly expressed by the syncytiotrophoblast, the primary interface between maternal blood and the fetus.[1][2] Functionally, LGALS13 has been shown to induce apoptosis in activated T lymphocytes, thereby contributing to the localized immunosuppression necessary to protect the fetus from maternal immune attack.[1][3] Clinically, decreased expression of LGALS13 has been associated with preeclampsia, a serious pregnancy complication with immunological underpinnings.[2]

This technical guide provides a detailed exploration of the evolution of the LGALS13 gene in primates. We present a synthesis of the current understanding of its evolutionary origins, the selective pressures that have shaped it, and its functional implications. Furthermore, we provide detailed experimental protocols for key analyses and visualize complex processes to facilitate a deeper understanding for researchers and professionals in related fields.

Evolutionary History of the Chromosome 19 Galectin Cluster

The LGALS13 gene is part of a larger cluster of galectin genes on human chromosome 19q13.2.[4] The evolution of this cluster is a classic example of a "birth-and-death" process, where gene duplication events are followed by either the retention of the new gene (sometimes with a new function, i.e., neofunctionalization) or its degeneration into a pseudogene.[3] This process in the galectin cluster was primarily mediated by transposable long interspersed nuclear elements (LINEs).[1]

The emergence of this gene cluster is a defining feature of anthropoid primates (monkeys, apes, and humans) and is absent in prosimian primates.[1][3] LGALS13 itself is found only in catarrhines (Old World monkeys and apes), indicating a more recent origin within the anthropoid lineage.[3]

Click to download full resolution via product page

Figure 1: Evolutionary Trajectory of LGALS13.

Data Presentation: Quantitative Analysis of LGALS13 Evolution

The evolution of LGALS13 has been shaped by positive selection, indicating that novel amino acid changes were advantageous. This is quantified by the dN/dS ratio (ω), where dN is the rate of non-synonymous substitutions and dS is the rate of synonymous substitutions. A dN/dS ratio greater than 1 is a strong indicator of positive selection.

Table 1: Selection Pressure on the LGALS13 Gene

Gene	Primate Lineage	dN/dS (ω) Ratio	Interpretation	Reference
LGALS13	Post-duplication branch in Catarrhini	2.01	Strong Positive Selection	[3]

The placenta-specific expression of LGALS13 is a key feature of its function. Quantitative expression analyses have confirmed its high level of expression in this organ compared to a wide range of other tissues.

Table 2: Relative Expression of LGALS13 in Human Tissues

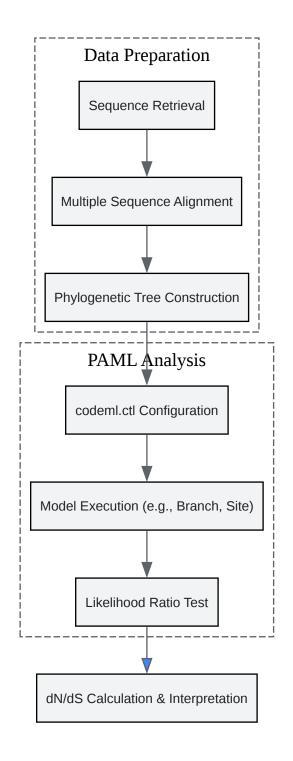
Tissue	Fold-Change Expression vs. Mean of Other Tissues	Reference
Placenta	338–2,206	[3]

Furthermore, comparative transcriptomic studies have revealed significant differences in LGALS13 expression between primate species, suggesting ongoing functional divergence.

Table 3: Comparative Placental Expression of LGALS13

Species Comparison	Relative Expression	Interpretation	Reference
Human vs. Rhesus Macaque	Significantly Upregulated in Human	Functional divergence in placental immunology	[5]

Experimental Protocols


This section provides detailed methodologies for key experiments used to study the evolution and function of LGALS13.

Analysis of Selection Pressures (dN/dS Ratio)

The dN/dS ratio is a powerful metric for inferring the selective pressures acting on a protein-coding gene. The PAML (Phylogenetic Analysis by Maximum Likelihood) software package is a widely used tool for this analysis.

Experimental Workflow for dN/dS Analysis

Click to download full resolution via product page

Figure 2: Workflow for dN/dS analysis using PAML.

Methodology:

- Sequence Retrieval: Obtain orthologous coding sequences of LGALS13 from various primate species from databases such as NCBI GenBank or Ensembl.
- Multiple Sequence Alignment: Align the coding sequences using a codon-based alignment tool like MUSCLE or ClustalW within a software package like MEGA or Geneious. Ensure the alignment is in-frame and free of errors.
- Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences
 using a method such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian
 Inference (e.g., with MrBayes). The tree should reflect the known species relationships.
- PAML codeml Analysis:
 - Input Files: Prepare the aligned sequence file (in PHYLIP format) and the phylogenetic tree file (in Newick format).
 - Control File (codeml.ctl): Configure the control file to specify the models of evolution to be tested. To test for positive selection on a specific branch (e.g., the branch leading to the catarrhine LGALS13), use the "branch models."
 - Null Model: Set model = 0 to assume a single dN/dS ratio for all branches.
 - Alternative Model: Set model = 2 to allow for a different dN/dS ratio on the foreground branch of interest (specified in the tree file with a #1 marker).
 - Execution: Run the codeml program with the configured control file.
- Likelihood Ratio Test (LRT): Compare the likelihood scores of the null and alternative
 models. The LRT statistic (2 * (InL_alternative InL_null)) can be compared to a chi-squared
 distribution to determine if the alternative model provides a significantly better fit to the data,
 which would be evidence for a different dN/dS ratio on the specified branch.

In Situ Hybridization for mRNA Localization

In situ hybridization (ISH) is used to visualize the location of specific mRNA transcripts within tissue sections, providing crucial information about gene expression patterns.

Methodology:

Probe Preparation:

 Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the LGALS13 mRNA. A sense probe should also be prepared as a negative control.

Tissue Preparation:

- Fix placental tissue from various primate species in 4% paraformaldehyde.
- Embed the fixed tissue in paraffin and cut thin sections (5-10 μm).
- Mount the sections on coated microscope slides.

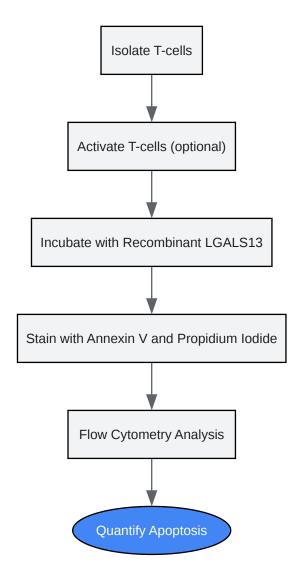
Hybridization:

- Deparaffinize and rehydrate the tissue sections.
- Permeabilize the tissue with Proteinase K treatment.
- Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).

Washing and Detection:

- Perform stringent washes to remove unbound probe.
- Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
- Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the probe-antibody complex.

Imaging:


 Mount the slides and visualize the staining pattern using a light microscope. The presence of a colored precipitate indicates the location of LGALS13 mRNA.

T-cell Apoptosis Assay

This functional assay determines the ability of recombinant LGALS13 protein to induce apoptosis in T lymphocytes.

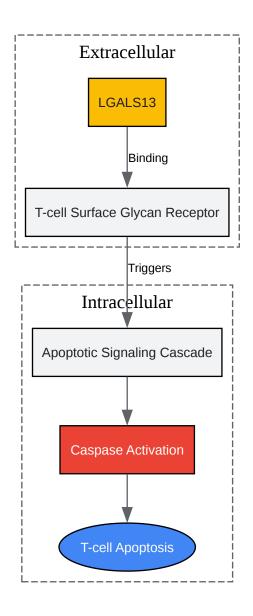
Experimental Workflow for T-cell Apoptosis Assay

Click to download full resolution via product page

Figure 3: Workflow for T-cell apoptosis assay.

Methodology:

- Cell Preparation: Isolate primary T lymphocytes from peripheral blood mononuclear cells (PBMCs) or use a T-cell line (e.g., Jurkat cells).
- Cell Culture and Treatment:


- Culture the T-cells in appropriate media.
- For some experiments, T-cells can be activated with phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
- Treat the cells with varying concentrations of purified, recombinant LGALS13 protein.
 Include a negative control (e.g., buffer alone or a non-functional protein).
- Apoptosis Staining:
 - After the desired incubation period (e.g., 24-48 hours), harvest the cells.
 - Stain the cells with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters dead cells with compromised membranes).
- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer.
 - Gate on the cell population of interest and quantify the percentage of cells in different quadrants:
 - Annexin V- / PI-: Live cells
 - Annexin V+ / PI- : Early apoptotic cells
 - Annexin V+ / PI+ : Late apoptotic/necrotic cells
 - Annexin V- / PI+ : Necrotic cells
- Data Analysis: Compare the percentage of apoptotic cells in the LGALS13-treated samples to the control samples to determine the pro-apoptotic effect of LGALS13.

Signaling Pathways and Logical Relationships

The primary function of LGALS13 in maternal-fetal immune tolerance is mediated through its ability to induce T-cell apoptosis. This process involves the binding of LGALS13 to specific

glycans on the T-cell surface, which triggers an intracellular signaling cascade leading to programmed cell death.

Click to download full resolution via product page

Figure 4: LGALS13-induced T-cell apoptosis pathway.

Conclusion and Future Directions

The evolution of the LGALS13 gene represents a fascinating case of primate-specific adaptation to the immunological challenges of pregnancy. Its origin through gene duplication, subsequent positive selection, and placenta-specific expression underscore its critical role in the development of the unique reproductive strategies of anthropoid primates. This technical

guide provides a comprehensive resource for researchers, outlining the evolutionary context of LGALS13 and providing detailed methodologies for its further investigation.

Future research should focus on elucidating the precise molecular mechanisms of LGALS13-induced T-cell apoptosis and identifying its specific cell surface receptors. Further comparative genomic and transcriptomic studies across a wider range of primate species will provide a more detailed picture of the evolutionary trajectory of the entire chromosome 19 galectin cluster and its functional diversification. Understanding the intricate role of LGALS13 in both healthy and pathological pregnancies, such as preeclampsia, holds significant promise for the development of novel diagnostic and therapeutic strategies to improve maternal and fetal health. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pnas.org [pnas.org]
- 2. Placental Protein 13 (PP13) A Placental Immunoregulatory Galectin Protecting Pregnancy PMC [pmc.ncbi.nlm.nih.gov]
- 3. A primate subfamily of galectins expressed at the maternal—fetal interface that promote immune cell death PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene: LGALS13 (ENSG00000105198) Summary Homo_sapiens Ensembl genome browser 115 [ensembl.org]
- 5. Transcriptomic analysis of primate placentas and novel rhesus trophoblast cell lines informs investigations of human placentation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolution of LGALS13: A Primate-Specific Galectin at the Maternal-Fetal Interface]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576774#evolution-of-the-lgals13-gene-in-primates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com